![molecular formula C14H18O2 B14265019 {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene CAS No. 151259-41-5](/img/structure/B14265019.png)
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene is an organic compound with a unique structure that includes two prop-2-en-1-yloxy groups attached to an ethylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The prop-2-en-1-yloxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: The compound can be used in the development of new polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism by which {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it participates in .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound has a similar benzene core but different functional groups.
(E)-prop-1-en-1-ylbenzene: Shares the prop-2-en-1-yloxy group but differs in overall structure.
Phenyl prop-2-yn-1-yl ether: Another compound with a similar ether linkage but different substituents.
Uniqueness
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
151259-41-5 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoxy)ethylbenzene |
InChI |
InChI=1S/C14H18O2/c1-3-10-15-14(16-11-4-2)12-13-8-6-5-7-9-13/h3-9,14H,1-2,10-12H2 |
Clé InChI |
XNGLZTRWDNYCBV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(CC1=CC=CC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



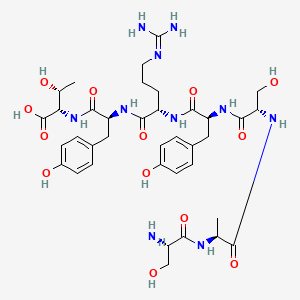
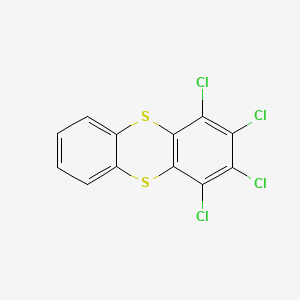
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
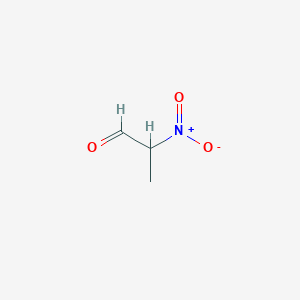
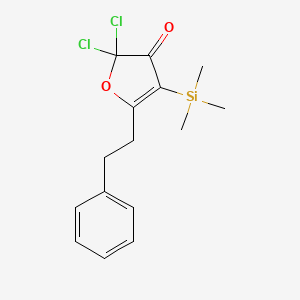
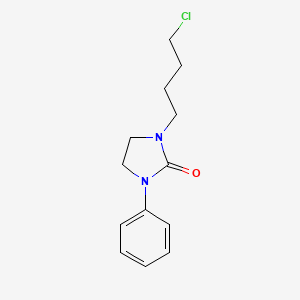

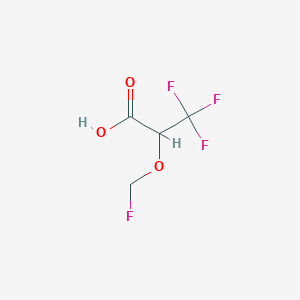
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)

![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)


